
Deferiprone
Overview
Description
Deferiprone is a medication primarily used as an iron chelator to treat iron overload in patients with thalassemia major and other conditions requiring frequent blood transfusions . It was first approved for use in 1994 and has since been used in various regions, including the European Union, Canada, and the United States . This compound works by binding to excess iron in the body, forming a stable complex that is then excreted through urine .
Preparation Methods
Deferiprone can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with methylamine under controlled conditions . The reaction typically occurs in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Deferiprone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivative under specific conditions.
Reduction: It can be reduced to form its corresponding amine derivative.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deferiprone is an iron chelator used to treat iron overload in various conditions, with ongoing research exploring its potential in non-iron-loaded diseases .
Scientific Research Applications
Iron Overload Treatment: this compound is effective in reducing serum ferritin levels and is widely used to treat iron overload in thalassemia and other conditions .
- Sickle Cell Disease (SCD): Studies have shown the long-term safety of this compound therapy in SCD patients with transfusional iron overload .
*FIRST-EXT, a 2-year extension study of the FIRST trial, demonstrated that long-term this compound use did not raise new safety concerns in SCD or other anemias . - Thalassemia: this compound plays a vital role in transitioning thalassemia from a fatal to a chronic disease . A large-scale, 3-year study showed that this compound effectively reduced serum ferritin levels in thalassemia patients .
- Other Anemias: The FIRST study compared this compound to deferoxamine (DFO) in iron-overloaded patients with SCD or other anemias, finding this compound noninferior to DFO in reducing liver iron concentration (LIC) .
Parkinson's Disease: Research has explored this compound's potential in treating Parkinson's disease, where iron accumulation in the brain can lead to the loss of dopamine-producing nerve cells .
- FAIRPARK-II Study: A study involving 372 participants with Parkinson’s disease found that this compound reduced iron levels in the brain but worsened movement symptoms . Follow-up is ongoing to assess long-term effects after transferring participants to standard dopamine replacement treatments .
- Earlier Studies: Previous clinical trials suggested that this compound, combined with dopamine replacement drugs, could reduce brain iron accumulation and improve motor function in early-stage Parkinson’s .
Other Potential Applications: this compound is being investigated for repurposing in non-iron-loaded diseases due to its unique clinical characteristics and antioxidant potential .
Safety and Adverse Events
The most common adverse events associated with this compound include neutropenia and abdominal pain .
- Neutropenia and Agranulocytosis: Studies have reported cases of agranulocytosis and neutropenia during this compound use, with most cases occurring within the first year of therapy . Monitoring is essential to manage these risks .
- Other Adverse Events: Other reported adverse events include transient alanine transaminase increase, gastrointestinal discomfort, and arthralgia .
Data Table: this compound in Clinical Trials
Case Studies
Due to the limitations of the provided search results, specific, detailed case studies are unavailable. However, the following general points can be made:
- Iron Overload in Thalassemia: this compound has been used in numerous cases to manage iron overload in thalassemia patients, reducing ferritin levels and improving overall outcomes .
- Parkinson's Disease: While the FAIRPARK-II study showed mixed results, individual cases within earlier studies suggested potential benefits of this compound in reducing brain iron accumulation and improving motor function .
Ongoing Research and Future Directions
Mechanism of Action
Deferiprone exerts its effects by binding to ferric ions (iron III) to form a stable 3:1 complex (three molecules of this compound to one ferric ion) . This complex is then excreted through urine, effectively reducing the iron burden in the body . This compound is more selective for iron compared to other metals like zinc, copper, and aluminum . The primary molecular target is ferric ions, and the pathway involves the formation and excretion of the this compound-iron complex .
Comparison with Similar Compounds
Deferiprone is often compared with other iron chelators such as deferasirox and deferoxamine . While all three compounds are used to treat iron overload, this compound is unique in its oral administration and high selectivity for ferric ions . Deferasirox is also orally administered but has a longer half-life, while deferoxamine is typically administered via injection . The choice of chelator depends on the patient’s specific needs, including the severity of iron overload and any underlying conditions .
Similar Compounds
- Deferasirox
- Deferoxamine
- Hydroxyurea (used in related conditions but not as an iron chelator)
Biological Activity
Deferiprone (DFP) is a hydroxypyridinone-derived iron chelator that has been widely studied for its biological activities, particularly in the context of iron overload conditions such as thalassemia and sickle cell disease. Its mechanism of action primarily involves the chelation of excess iron, thereby preventing oxidative damage and related complications. This article delves into the biological activity of this compound, highlighting its effects on various biological systems, clinical efficacy, safety profiles, and emerging applications beyond iron chelation.
This compound exerts its biological effects through several mechanisms:
- Iron Chelation : DFP binds to free iron in the bloodstream, facilitating its excretion through urine. This is crucial in patients with conditions requiring frequent blood transfusions, where iron overload can lead to serious complications.
- Histone Demethylase Inhibition : Recent studies have shown that this compound inhibits specific histone lysine demethylases (KDMs), which play a role in epigenetic regulation. For instance, DFP demonstrated over 95% inhibition of KDM6A activity at a concentration of 10 μM, indicating potential implications in cancer treatment by altering gene expression profiles related to cell proliferation and survival .
Table 1: Inhibition Profile of this compound on Histone Demethylases
KDM Enzyme | IC50 (μM) | Activity Inhibited (%) at 10 μM |
---|---|---|
KDM2A | Low | 95 |
KDM2B | Low | 95 |
KDM5C | Low | 95 |
KDM6A | Low | 95 |
KDM1A | Not affected | 0 |
Thalassemia and Iron Overload
This compound has been extensively studied in patients with thalassemia major and other transfusion-dependent anemias. A large-scale study involving over 500 patients reported significant decreases in serum ferritin levels after three years of treatment . The incidence of adverse effects, such as agranulocytosis, was relatively low (0.4/100 patient-years), suggesting that DFP is both effective and safe for long-term use.
Pediatric Applications
In pediatric populations with transfusion-dependent hemoglobinopathies, this compound has shown effectiveness comparable to other iron chelators like deferasirox. A phase 3 trial confirmed non-inferiority between DFP and DFX in managing iron overload, with similar safety profiles observed .
Neurodegenerative Conditions
Emerging research suggests that this compound may have therapeutic potential in neurodegenerative diseases characterized by iron accumulation. In mouse models of Huntington's disease and amyotrophic lateral sclerosis (ALS), DFP improved motor function and demonstrated safety over a 12-month treatment period . Ongoing clinical trials are assessing its efficacy in larger cohorts.
Safety Profile
This compound's safety profile has been evaluated across multiple studies:
- Adverse Events : The most common adverse events reported include gastrointestinal discomfort and transient increases in liver enzymes. Severe adverse events were noted in approximately 14% of patients .
- Neutropenia : A notable concern with this compound therapy is neutropenia, which occurred in about 9% of patients during clinical trials. Regular monitoring of blood counts is recommended during treatment to mitigate risks .
Table 2: Summary of Adverse Events Associated with this compound
Adverse Event | Incidence (%) |
---|---|
Overall Adverse Events | 77.6 |
Severe Adverse Events | 14.2 |
Neutropenia | 9.0 |
Agranulocytosis | 1.5 |
Gastrointestinal discomfort | Common |
Q & A
Basic Research Questions
Q. What methodological considerations are critical when designing in vitro studies to evaluate Deferiprone’s iron chelation efficacy?
- Answer : Key considerations include (i) selecting physiologically relevant iron concentrations (e.g., mimicking iron-overload conditions), (ii) using control groups (e.g., deferoxamine as a comparator), (iii) employing spectroscopic methods (UV-Vis, ICP-MS) to quantify iron-binding kinetics, and (iv) validating reproducibility across multiple cell lines (e.g., hepatocytes, cardiomyocytes). Calibration curves and precision metrics (%RSD <5%) are essential for analytical validation .
Q. How should researchers standardize pharmacokinetic (PK) studies for this compound in preclinical models?
- Answer : PK studies require (i) timed blood sampling to capture absorption peaks (Tmax ~2–3 hrs in rodents), (ii) HPLC-UV or LC-MS/MS for plasma quantification (LOQ ≤0.1 µg/mL), and (iii) non-compartmental analysis to calculate AUC, Cmax, and half-life. Cross-validation with spiked plasma samples ensures accuracy (recovery >90%) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s efficacy studies?
- Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 values. Pairwise comparisons (ANOVA with Tukey’s post hoc) are suitable for multi-dose studies. Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy .
Advanced Research Questions
Q. How can structural modifications of this compound, such as sulfur/selenium analogs, impact its chelation properties?
- Answer : Replace the pyridinone oxygen with sulfur (3-HDPT) or selenium (3-HDPSe) to alter metal-binding affinity. Characterize using DFT calculations (B3LYP/6-311++G) and X-ray crystallography to compare bond lengths/angles. In vitro assays (e.g., ferrozine competition) quantify relative stability constants (log β) for Fe<sup>3+</sup> complexes .
Q. What strategies resolve contradictions in this compound’s efficacy data across different experimental models?
- Answer : Conduct meta-analyses to identify confounding variables (e.g., pH, competing ions). Use multivariate regression to isolate factors (e.g., membrane permeability in cell lines vs. in vivo metabolism). Delphi consensus methods (anonymous expert panels) harmonize interpretation of conflicting evidence .
Q. How can researchers optimize HPLC methods for this compound quantification in complex biological matrices?
- Answer : Adjust mobile phase composition (e.g., 0.1% TFA in acetonitrile:water) to improve peak resolution. Validate robustness via forced degradation studies (acid/alkali, oxidation). System suitability parameters (theoretical plates >2000, tailing factor <2) must meet ICH guidelines .
Q. What experimental designs are effective for studying this compound’s dual role as an iron chelator and antioxidant?
- Answer : Combine ferrous oxidation-xylenol orange (FOX) assays for iron chelation with DPPH/ABTS assays for radical scavenging. Control for auto-oxidation artifacts using argon environments. Correlate results with cellular ROS measurements (e.g., DCFH-DA fluorescence) .
Q. Methodological Challenges and Solutions
Q. How should researchers address variability in this compound’s bioavailability across animal models?
- Answer : Standardize administration routes (oral gavage vs. IV) and fasting periods. Use population PK modeling to account for inter-species differences in CYP450 metabolism. Cross-reference with human microdosing data for translational relevance .
Q. What techniques validate the crystallographic purity of this compound analogs during synthesis?
- Answer : Employ single-crystal X-ray diffraction (SCXRD) for structural confirmation. Supplement with PXRD to detect polymorphic impurities. Thermal analysis (DSC/TGA) ensures stability under storage conditions .
Q. How can in silico methods enhance the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?
Properties
IUPAC Name |
3-hydroxy-1,2-dimethylpyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040666 | |
Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS No. |
30652-11-0 | |
Record name | Deferiprone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deferiprone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | deferiprone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deferiprone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFERIPRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272-278, 266-268 °C; also reported as MP 263-269 °C | |
Record name | Deferiprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deferiprone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.